molecular formula C10H7BrN2O3 B12838582 5-Bromo-8-methoxy-7-nitroquinoline

5-Bromo-8-methoxy-7-nitroquinoline

Cat. No.: B12838582
M. Wt: 283.08 g/mol
InChI Key: KXOVKTAPWYWDIR-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-7-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrN2O3. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry . This compound is characterized by the presence of bromine, methoxy, and nitro functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 5-Bromo-8-methoxy-7-nitroquinoline can be achieved through various synthetic routes. One common method involves the bromination of 8-methoxyquinoline followed by nitration. The reaction conditions typically include the use of bromine and nitric acid as reagents, with the reaction being carried out under controlled temperature and solvent conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-8-methoxy-7-nitroquinoline undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group results in the formation of 5-bromo-8-methoxy-7-aminoquinoline.

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxy-7-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and methoxy groups contribute to the compound’s ability to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

5-Bromo-8-methoxy-7-nitroquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and biological activity that are distinct from its analogs.

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

5-bromo-8-methoxy-7-nitroquinoline

InChI

InChI=1S/C10H7BrN2O3/c1-16-10-8(13(14)15)5-7(11)6-3-2-4-12-9(6)10/h2-5H,1H3

InChI Key

KXOVKTAPWYWDIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1[N+](=O)[O-])Br)C=CC=N2

Origin of Product

United States

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